molecular formula C13H17BrN2O B5029458 1-acetyl-4-(2-bromobenzyl)piperazine

1-acetyl-4-(2-bromobenzyl)piperazine

Cat. No. B5029458
M. Wt: 297.19 g/mol
InChI Key: VZWGDAXVEDPGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-(2-bromobenzyl)piperazine, also known as BBP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BBP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for further research.

Mechanism of Action

1-acetyl-4-(2-bromobenzyl)piperazine acts as a competitive antagonist at the dopamine D2 receptor, blocking the binding of dopamine and inhibiting its downstream signaling pathways. This mechanism of action has been shown to have potential therapeutic effects in animal models of Parkinson's disease, as well as other neurological disorders.
Biochemical and Physiological Effects:
1-acetyl-4-(2-bromobenzyl)piperazine has been shown to have various biochemical and physiological effects, including changes in dopamine levels, locomotor activity, and body temperature. These effects have been studied in animal models and provide insights into the potential therapeutic applications of 1-acetyl-4-(2-bromobenzyl)piperazine.

Advantages and Limitations for Lab Experiments

1-acetyl-4-(2-bromobenzyl)piperazine has several advantages for use in lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, 1-acetyl-4-(2-bromobenzyl)piperazine also has limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 1-acetyl-4-(2-bromobenzyl)piperazine, including further investigation of its potential therapeutic applications in neurological disorders, as well as its effects on other neurotransmitter systems. Additionally, research into the synthesis and optimization of 1-acetyl-4-(2-bromobenzyl)piperazine analogs may provide insights into the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

1-acetyl-4-(2-bromobenzyl)piperazine can be synthesized through a multistep process that involves the reaction of 2-bromobenzylamine with acetyl chloride, followed by cyclization with piperazine. This method has been optimized for high yield and purity, allowing for the production of 1-acetyl-4-(2-bromobenzyl)piperazine in large quantities for research purposes.

Scientific Research Applications

1-acetyl-4-(2-bromobenzyl)piperazine has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In particular, 1-acetyl-4-(2-bromobenzyl)piperazine has been shown to have activity as a dopamine D2 receptor antagonist, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.

properties

IUPAC Name

1-[4-[(2-bromophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-11(17)16-8-6-15(7-9-16)10-12-4-2-3-5-13(12)14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWGDAXVEDPGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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